5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione
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Overview
Description
5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione: is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s log bcf (bioconcentration factor) from regression-based method is 1314 (BCF = 2063), and its log Kow used is 262 (estimated) . These values suggest that the compound has some degree of bioaccumulation potential.
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione. For instance, its half-life in a model river is 107.8 hours (4.492 days), and in a model lake, it is 1283 hours (53.45 days) . This suggests that the compound’s action can be influenced by its presence in different environmental contexts.
Biochemical Analysis
Biochemical Properties
5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione, like other benzofuran derivatives, may interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other benzofuran derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular dehydration of 4-methoxyphthalic acid. This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Benzofuran derivatives, including this compound, have shown potential biological activities such as anti-tumor, antibacterial, and antiviral properties. Research is ongoing to explore its use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties .
Comparison with Similar Compounds
- 5-Methoxy-2,3-dihydro-1-benzofuran-2,3-dione
- 5-Methyl-2-benzofuran-1,3-dione
- 2,3-Dihydrobenzofuran
Comparison: Compared to its analogs, 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione has a unique methyl group that can influence its reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
5-methyl-1-benzofuran-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICVJMDYHGISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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